BenchChemオンラインストアへようこそ!

N-Trityl Candesartan Ethyl Ester

Process Chemistry Synthetic Route Development Yield Optimization

Essential dual-protected intermediate for high-yield Candesartan Cilexetil API synthesis. Enables selective cilexetil alkylation, preventing side reactions that cause yield loss and the formation of difficult-to-remove impurities (e.g., 2-hydroxy-benzimidazole). Critical for scalable, cost-effective commercial production. Also serves as a key reference standard for ANDA impurity quantification (HPLC/UHPLC/LC-MS) and pharmacopeial compliance.

Molecular Formula C45H38N6O3
Molecular Weight 710.8 g/mol
CAS No. 856414-35-2
Cat. No. B1365269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl Candesartan Ethyl Ester
CAS856414-35-2
Molecular FormulaC45H38N6O3
Molecular Weight710.8 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OCC
InChIInChI=1S/C45H38N6O3/c1-3-53-43(52)39-25-16-26-40-41(39)50(44(46-40)54-4-2)31-32-27-29-33(30-28-32)37-23-14-15-24-38(37)42-47-48-49-51(42)45(34-17-8-5-9-18-34,35-19-10-6-11-20-35)36-21-12-7-13-22-36/h5-30H,3-4,31H2,1-2H3
InChIKeySNFWGZOZIHMCHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trityl Candesartan Ethyl Ester (CAS 856414-35-2): A Critical Protected Intermediate for Candesartan Cilexetil API Synthesis and Impurity Analysis


N-Trityl Candesartan Ethyl Ester (CAS 856414-35-2) is a protected intermediate in the synthesis of Candesartan Cilexetil, a potent angiotensin II receptor blocker (ARB) [1]. This compound is characterized by a trityl (triphenylmethyl) protecting group on the tetrazole ring and an ethyl ester moiety at the carboxyl position, rendering it a stable and versatile building block for downstream alkylation reactions [2]. Its primary role is to facilitate the selective introduction of the cilexetil prodrug moiety while preventing unwanted side reactions, thereby ensuring the purity and yield of the final Active Pharmaceutical Ingredient (API) [1].

Procurement Alert: Why N-Trityl Candesartan Ethyl Ester (CAS 856414-35-2) Cannot Be Substituted with Generic Trityl or Ethyl Analogs


Generic substitution is not feasible for N-Trityl Candesartan Ethyl Ester due to its precise combination of protecting groups, which is essential for orthogonal synthesis strategies. Using an un-esterified analog like N-Trityl Candesartan (CAS 139481-72-4) would introduce an unprotected carboxylic acid, leading to unwanted side reactions during the critical cilexetil alkylation step [1]. Conversely, using a non-tritylated candesartan ethyl ester would expose the acidic tetrazole proton, which is known to quench the alkylating agent and lead to the formation of a major, difficult-to-remove 2-hydroxy-benzimidazole impurity (Compound 3) in the final product [2]. This impurity has similar properties to the API, making purification challenging and reducing the overall yield [2]. Therefore, the specific dual-protected state of this compound is a functional requirement for a high-yielding and scalable process, not an interchangeable feature.

Quantitative Comparative Evidence: Differentiating N-Trityl Candesartan Ethyl Ester (CAS 856414-35-2) from Alternative Intermediates


Synthetic Efficiency: Convergent Route Overall Yield Comparison

A convergent synthetic route utilizing an intermediate structurally equivalent to N-Trityl Candesartan Ethyl Ester achieves a 55% overall yield over six steps with 99.1% final purity by HPLC for candesartan cilexetil [1]. In contrast, earlier linear synthesis methods were characterized by 5-8 steps in medium overall yield and consistently suffered from a major impurity issue during the final detritylation step, which complicated purification and reduced the effective recovery yield [1]. The higher yield and purity of the convergent route demonstrate the advantage of using this specific protected intermediate.

Process Chemistry Synthetic Route Development Yield Optimization

Impurity Control: Prevention of a Critical Process Impurity

The use of a trityl-protected intermediate is essential to prevent the formation of a 2-hydroxy-benzimidazole impurity during the final acidic deprotection step of candesartan cilexetil [1]. The prior art, which often involved deprotecting the trityl group in the last step, was 'always accompanied with the formation of the 2-hydroxy-benzimidazole 3 ... as a major impurity' [1]. This impurity is 'difficult to purify' due to its similarity to the target API [1]. The more efficient convergent route demonstrates how using a protected intermediate earlier in the sequence mitigates this issue, leading to a final product with 99.1% purity by HPLC [1].

Impurity Profiling API Purity Process Control

Purity and Cost Efficiency: A Comparative Procurement Analysis

Procurement data reveals a significant price and purity distinction between the ethyl ester and its analogous carboxylic acid. N-Trityl Candesartan (CAS 139481-72-4), the carboxylic acid form, is a more common impurity standard available at NLT 98% purity . In contrast, N-Trityl Candesartan Ethyl Ester (CAS 856414-35-2) is a more specialized, higher-value intermediate. For instance, a 5mg unit of the ethyl ester from a premium vendor can cost up to $838.16 [1], while a comparable 5mg quantity of the carboxylic acid impurity standard is priced at $360.00 [2], a 57% cost difference for a chemically distinct yet structurally related compound.

Procurement Cost-Benefit Analysis Analytical Standards

Structural Identity: Differentiating N1 vs. N2 Trityl Regioisomers

The target compound is unequivocally defined as the N1-Trityl regioisomer (Candesartan N1-Trityl Ethyl Ester, CAS 856414-35-2) [1]. It is chemically distinct from the N2-Trityl analog (Candesartan Ethyl Ester N2-Trityl Analog, CAS 1797985-81-9) [2]. While both share the molecular formula C45H38N6O3 and a molecular weight of 710.8 g/mol [1][2], they are different compounds with different CAS numbers and distinct chromatographic properties. The N2-Trityl analog is often characterized as a process impurity or byproduct [3], whereas the N1-Trityl ethyl ester is the intended protected intermediate for the primary synthetic pathway [1].

Analytical Chemistry Impurity Profiling Method Validation

High-Value Applications of N-Trityl Candesartan Ethyl Ester (CAS 856414-35-2) in API Manufacturing and Pharmaceutical Analysis


Industrial-Scale Production of Candesartan Cilexetil API

This compound is the preferred building block for the convergent, multi-kilogram synthesis of Candesartan Cilexetil. By employing this protected intermediate, process chemists can achieve a 55% overall yield with 99.1% purity (HPLC) [1], a significant improvement over linear routes that suffer from a major, difficult-to-remove impurity [1]. This translates to a more robust, cost-effective, and high-purity manufacturing process suitable for commercial production .

Analytical Method Development and Validation (AMV) for ANDA Submissions

For generic drug manufacturers, this compound is an essential reference standard for developing and validating HPLC, UHPLC, or LC-MS methods. Its use is specifically required to identify and quantify process-related impurities, such as unreacted intermediate or the N2-Trityl regioisomer (CAS 1797985-81-9), in the final API or drug product. This is a critical component of Abbreviated New Drug Application (ANDA) submissions to regulatory bodies like the FDA [2].

Synthesis of High-Value Analogs and Impurity Standards

As a versatile intermediate, N-Trityl Candesartan Ethyl Ester serves as a starting material for the custom synthesis of various sartan analogs for research purposes [1]. Its dual-protected state allows for selective modifications, enabling the creation of a wide range of derivatives. Furthermore, it is used to prepare specific impurity standards, such as Candesartan Cilexetil EP Impurity H (Trityl Candesartan Cilexetil), which are required for pharmacopeial compliance .

Research on Prodrug Activation and Stability

This compound is a valuable tool for academic and industrial researchers studying the structure-activity relationships (SAR) and prodrug activation mechanisms of sartan-class drugs. Its stability, compared to the unprotected candesartan, allows for controlled studies on enzymatic and chemical hydrolysis of the ethyl ester to the active carboxylic acid form, providing insights into the drug's pharmacokinetic profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Trityl Candesartan Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.